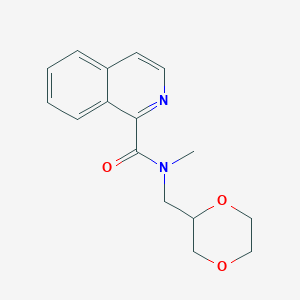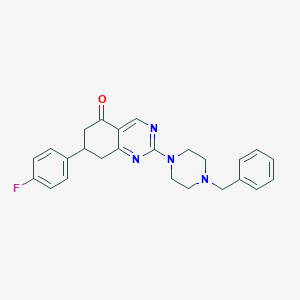
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone
Descripción general
Descripción
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone, also known as EFPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFPI is a heterocyclic compound with a molecular formula C19H18FN3O, and a molecular weight of 331.37 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of the cell cycle. This compound has also been reported to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been reported to possess anti-inflammatory and anti-microbial properties. In addition, this compound has been shown to inhibit the growth and proliferation of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone is its potent anti-tumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize, and the yield can be optimized by adjusting the reaction conditions.
One of the main limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in animal models, and its safety and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the research and development of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new analogs of this compound with improved efficacy and selectivity. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery, material science, and cancer therapy. Finally, the safety and toxicity profile of this compound need to be further investigated in animal models to assess its potential for clinical use.
Aplicaciones Científicas De Investigación
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been reported to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
In drug discovery, this compound has been used as a starting point for the development of novel drugs targeting various diseases. The unique chemical structure of this compound makes it an attractive scaffold for the design of new drugs with improved efficacy and selectivity.
In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent probes and sensors. The unique optical properties of this compound make it a promising candidate for the development of new materials with applications in sensing and imaging.
Propiedades
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHSQKYEXVOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-fluorobenzyl)sulfonyl]azepane](/img/structure/B4428978.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B4428991.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4428995.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4428999.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4429017.png)
![methyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4429019.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4429028.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)



![4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)
![1-(4-methoxyphenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B4429069.png)